
SCH-1473759
Descripción general
Descripción
SCH-1473759 es un nuevo inhibidor de las quinasas Aurora, que se dirige específicamente a las quinasas Aurora A y B. Las quinasas Aurora son quinasas de serina/treonina que desempeñan un papel crucial en la división celular al regular el proceso mitótico. La sobreexpresión de estas quinasas a menudo se asocia con varios tipos de cáncer, lo que las convierte en un objetivo significativo para la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
Cancer Treatment
- Efficacy Against Tumor Cell Lines : SCH-1473759 has shown significant anti-tumor activity against a diverse panel of tumor cell lines, including those from various tissue origins and genetic backgrounds. Studies have indicated that prolonged exposure (24 hours) is necessary for maximal induction of DNA content and inhibition of cell growth in asynchronous cells. However, when combined with taxane or kinesin spindle protein inhibitors, shorter exposure times (less than 4 hours) can also effectively induce cell death .
- Combination Therapies : The compound exhibits enhanced efficacy when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors. For instance, dosing this compound 12 hours post-taxane treatment has been shown to optimize anti-tumor activity in preclinical models . This synergistic effect suggests that this compound could improve treatment outcomes for resistant cancer types when integrated into combination therapy regimens.
Preclinical Studies
- Xenograft Models : In vivo studies using human tumor xenograft models have demonstrated dose- and schedule-dependent anti-tumor activity of this compound. At a low dose of 5 mg/kg administered via intraperitoneal injection, the compound achieved a 50% tumor growth inhibition by day 16 .
- Pharmacokinetics : Recent pharmacokinetic studies have revealed that this compound has limited oral bioavailability but maintains stability in murine plasma over time. Following oral administration, the compound exhibited a peak concentration at approximately 1 hour post-dose, with a half-life of around 70.8 minutes . These findings underscore the need for further optimization of formulation strategies to enhance bioavailability.
Case Study 1: Combination Therapy with Taxanes
In a study assessing the efficacy of this compound combined with taxanes, researchers found that the combination led to significantly enhanced cytotoxic effects on cancer cells compared to either agent alone. This study highlighted the importance of understanding drug-drug interactions to optimize therapeutic regimens for better patient outcomes .
Case Study 2: Preclinical Efficacy in Xenograft Models
Another significant study utilized xenograft models to evaluate the anti-tumor activity of this compound. The results showed that continuous dosing schedules resulted in substantial tumor growth inhibition, reinforcing the potential of this compound as an effective treatment option in oncology .
Mecanismo De Acción
SCH-1473759 ejerce sus efectos al inhibir la actividad de las quinasas Aurora A y B, que son esenciales para la progresión adecuada de las células a través de la mitosis . Al unirse a estas quinasas, this compound evita su actividad de fosforilación, lo que lleva a la interrupción de los procesos mitóticos y, en última instancia, a la muerte celular . El compuesto también acelera la salida de la mitosis en respuesta al arresto mitótico inducido por otros agentes quimioterapéuticos, mejorando aún más su actividad antitumoral .
Análisis Bioquímico
Biochemical Properties
SCH-1473759 directly binds to Aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) . It does not have significant activity (IC50 >1000 nM) against 34 other kinases representing different families of the kinome .
Cellular Effects
This compound has been found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content . This finding correlated with the ability of this compound to accelerate exit from mitosis in response to taxane- and KSP inhibitor-induced arrest .
Molecular Mechanism
This compound is a novel Aurora inhibitor with potent mechanism-based cell activity . The compound is active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . We found that asynchronous cells require 24-hour exposure to this compound to induce maximal endoreduplication and cell kill .
Temporal Effects in Laboratory Settings
Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content .
Dosage Effects in Animal Models
This compound at a low dose of 5 mg/kg (ip, bid) is well-tolerated in a continuous dosing schedule and shows 50% tumor growth inhibition (TGI) on day 16 . A higher dose of 10mg/kg (ip, bid) is well-tolerated in an intermittent schedule (5 days on, 5 days off) and gave 69% TGI on day 16 .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As an Aurora kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Métodos De Preparación
La síntesis de SCH-1473759 implica una serie de reacciones químicas diseñadas para producir un compuesto con alta especificidad y potencia contra las quinasas Aurora. La ruta sintética normalmente incluye la formación de un núcleo de imidazo[1,2-a]pirazina, que es un componente estructural clave del compuesto. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para garantizar que las transformaciones químicas deseadas ocurran de manera eficiente . Los métodos de producción industrial para this compound probablemente implicarían la ampliación de estas rutas sintéticas manteniendo un estricto control de calidad para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
SCH-1473759 experimenta varias reacciones químicas, incluida la unión a las quinasas Aurora A y B con alta afinidad. El compuesto tiene un valor de IC50 de 4 nM para Aurora A y 13 nM para Aurora B . También inhibe otras quinasas, como la familia de quinasas Src, Chk1, VEGFR2 e IRAK4, aunque con diversos grados de potencia . Los principales productos formados a partir de estas reacciones son típicamente los sustratos fosforilados de las quinasas, que participan en la regulación de la división y el crecimiento celular .
Comparación Con Compuestos Similares
SCH-1473759 es único en su alta especificidad y potencia contra las quinasas Aurora A y B. Compuestos similares incluyen otros inhibidores de la quinasa Aurora como VX-680, MLN8237 y AZD1152 . this compound ha demostrado una eficacia mejorada en combinación con taxanos e inhibidores de KSP, lo que lo convierte en un candidato prometedor para la terapia combinada en el tratamiento del cáncer . Las características estructurales únicas de this compound, como su núcleo de imidazo[1,2-a]pirazina, contribuyen a su alta afinidad de unión y especificidad para las quinasas Aurora .
Actividad Biológica
SCH-1473759 is a potent inhibitor of Aurora kinases A and B, which are critical regulators of cell division and are implicated in various cancers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an imidazo-[1,2-a]pyrazine derivative that exhibits significant inhibitory activity against Aurora kinases. It has an IC50 of 25 nM for inhibiting phosphorylated histone H3 (phos-HH3), indicating its effectiveness in disrupting mitotic processes in cancer cells. The compound demonstrates high aqueous solubility (11.4 mM) and a low Kd of 0.02 nM for Aurora A and 0.03 nM for Aurora B, making it a promising candidate for intravenous administration .
Table 1: Inhibitory Potency of this compound
Target Kinase | IC50 (nM) | Kd (nM) |
---|---|---|
Aurora A | 25 | 0.02 |
Aurora B | 25 | 0.03 |
Src family kinases | <10 | N/A |
Chk1 | 13 | N/A |
VEGFR2 | 1 | N/A |
IRAK4 | 37 | N/A |
Pharmacokinetics and Toxicology
In pharmacokinetic studies involving tumor-bearing mice, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose (MTD) was determined to be below the threshold that caused significant body weight loss (≥20%) or lethality. The compound was administered at doses ranging from 50 mg/kg to 100 mg/kg biweekly .
Table 2: Pharmacokinetic Parameters of this compound
Species | Clearance (mL/min/kg) | Half-life (hours) | Protein Binding (%) |
---|---|---|---|
Rodents | High | Moderate | 87 |
Dog | Moderate | Moderate | 87 |
Monkey | Moderate | Moderate | 84 |
Human | Moderate | Moderate | 85 |
1. Small Cell Lung Cancer (SCLC)
A study highlighted the potential of this compound in treating small cell lung cancer (SCLC). Increased DNA methylation levels were associated with enhanced sensitivity to Aurora kinase inhibitors, including this compound. This correlation suggests that epigenetic modifications may influence the efficacy of targeted therapies in SCLC .
2. Combination Therapy Efficacy
In combination with taxanes and KSP inhibitors, this compound exhibited enhanced antitumor activity in various preclinical models. The compound's ability to synergize with other chemotherapeutic agents underscores its potential in combination therapy strategies for more effective cancer treatment .
Research Findings on Chemosensitivity
Recent epigenome-wide studies have shown that DNA methylation patterns can predict the response to this compound among SCLC cell lines. Specifically, the gene TREX1, which is involved in DNA sensing pathways, was found to correlate with chemosensitivity to Aurora kinase inhibitors . This finding emphasizes the importance of personalized medicine approaches based on genetic and epigenetic profiling.
Propiedades
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.